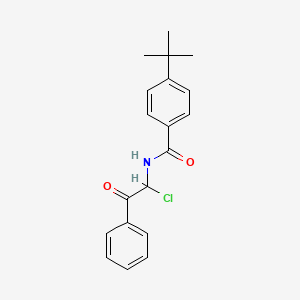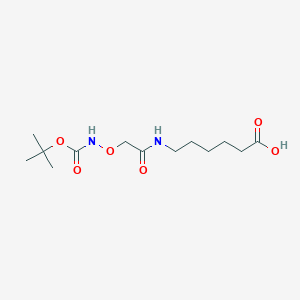
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidine ring system, which is a five-membered ring containing two nitrogen atoms. The presence of both ketone and pyrazolidine functionalities makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of 2-mercaptobenzoic acid in an acidic medium to yield 2-mercapto-benzoic acid ethyl ester. This intermediate is then cyclized using ethyl acetoacetate to form the desired pyrazolidine-3,5-dione structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
化学反应分析
Types of Reactions
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols or other reduced forms.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
Pyrazolidine-3,5-dione: Shares the pyrazolidine ring but lacks the additional methyl and oxo groups.
Pyrrolidine-2,5-dione: Another five-membered ring compound with similar structural features but different functional groups.
Thiochromene-8-carbonyl derivatives: Compounds with similar ring structures but containing sulfur atoms.
Uniqueness
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
918899-29-3 |
|---|---|
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
4-(3-methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H8N4O3/c1-2-3(5(12)9-8-2)4-6(13)10-11-7(4)14/h2,8H,1H3,(H,9,12)(H,10,13)(H,11,14) |
InChI 键 |
YNYLILDQQSMMJX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C2C(=O)NNC2=O)C(=O)NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
stannane](/img/structure/B14189732.png)




![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)
